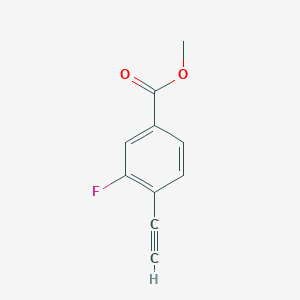

Methyl 4-ethynyl-3-fluorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

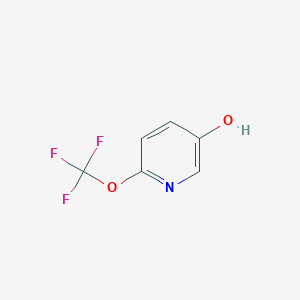

“Methyl 4-ethynyl-3-fluorobenzoate” is likely a derivative of benzoic acid, similar to "Methyl 4-fluorobenzoate" . It probably contains a fluorine atom and an ethynyl group attached to a benzene ring, with a methyl ester group attached to the carboxyl group .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of the corresponding carboxylic acid with an alcohol (in this case, methanol) in the presence of a catalyst .Molecular Structure Analysis

The molecular structure of “this compound” would likely be similar to that of “Methyl 4-fluorobenzoate”, with the addition of an ethynyl group .Chemical Reactions Analysis

As a derivative of benzoic acid, “this compound” would likely undergo similar reactions. For example, it could participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would likely be similar to those of “Methyl 4-fluorobenzoate”. For example, it would likely be a colorless liquid with a molecular weight of around 178.16 .Aplicaciones Científicas De Investigación

Antituberculosis Activity

Hydrazones derived from 4-fluorobenzoic acid have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. This research highlights the potential of substituting methylene/ethylene 4-fluorophenylhydrazide derivatives in the treatment of tuberculosis. The compounds' structures were confirmed via nuclear magnetic resonance (NMR) and electrospray mass spectrometry (ES-MS), with one compound showing significant inhibitory activity, suggesting the therapeutic potential of these derivatives in antituberculosis drugs (Koçyiğit-Kaymakçıoğlu et al., 2009).

Fluorescent Sensor for Aluminum Detection

A novel fluorescent sensor based on o-aminophenol has been synthesized, showing high selectivity and sensitivity towards Al3+ ions, even in the presence of other metal ions. This sensor has applications in bio-imaging, particularly for detecting Al3+ in human cervical HeLa cancer cell lines via confocal fluorescence microscopy, demonstrating its utility in biological and medical research (Xingpei Ye et al., 2014).

Imaging Brain Metabotropic Glutamate 5 Receptors

Research into the synthesis and characterization of [11C]SP203 as a radioligand for imaging brain metabotropic glutamate 5 receptors (mGluR5) in monkeys with positron emission tomography (PET) provides insights into brain function and neurological disorders. This work contributes to the development of diagnostic tools for studying mGluR5 in the human brain, offering potential advancements in understanding and treating neurological conditions (Siméon et al., 2012).

Synthesis Optimization

The optimization of synthesis methods for Methyl 2-amino-5-fluorobenzoate, through reactions of nitrification, esterification, and hydronation, demonstrates the importance of efficient synthesis routes in chemical research. This work not only provides a more effective approach to producing this compound but also contributes to the broader field of chemical synthesis by presenting an optimal route with a high yield, which is crucial for the production of pharmaceuticals and other chemical products (Yin Jian-zhong, 2010).

Electrochemical Studies

The electrochemical reduction of methylfluorobenzoates, including analyses of C–F bond cleavages, provides fundamental insights into the behavior of these compounds at the molecular level. This research is significant for understanding the electrochemical properties of fluorinated compounds and has implications for their use in various industrial and scientific applications (Muthukrishnan & Sangaranarayanan, 2010).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 4-ethynyl-3-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h1,4-6H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCQJMQBSVAEGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C#C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(3-Chlorophenyl)acetyl]thiomorpholine-3-carbonitrile](/img/structure/B2471510.png)

![{[2-(3-Chlorophenoxy)-5-fluorophenyl]methyl}(methyl)amine](/img/structure/B2471516.png)

![N-(4-chlorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2471517.png)

![N-[(5-chloropyrazin-2-yl)methyl]-6-ethoxypyrimidin-4-amine](/img/structure/B2471522.png)

![5-(2-oxo-2-phenylethyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2471526.png)

![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]methyl}-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2471527.png)